Dehydroisoemetine, (+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydroisoemetine, (+/-)-, is a synthetically produced antiprotozoal agent. It is structurally similar to emetine, differing only by a double bond next to the ethyl substituent. This compound is known for its anti-amoebic properties and is used in the treatment of amoebiasis and other protozoal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroisoemetine, (+/-)-, involves several steps. One common method includes the condensation of isoquinoline derivatives with appropriate aldehydes under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Dehydroisoemetine, (+/-)-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Dehydroisoemetine, (+/-)-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dehydroisoemetine, (+/-)-, can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
Scientific Research Applications
Dehydroisoemetine, (+/-)-, has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of isoquinoline derivatives and their reactivity.
Biology: It is used in the study of protozoal infections and the development of new antiprotozoal agents.
Medicine: It is used in the treatment of amoebiasis and other protozoal infections. Research is ongoing to explore its potential in treating other diseases such as malaria and herpes zoster.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
The exact mechanism of action of Dehydroisoemetine, (+/-)-, is not fully understood. it is known to inhibit protein synthesis in protozoa by interfering with the translocation step during translation. This leads to the accumulation of incomplete polypeptides and ultimately the death of the protozoal cell. The molecular targets and pathways involved include the ribosomal machinery and associated factors .
Comparison with Similar Compounds
Similar Compounds
Emetine: Structurally similar to Dehydroisoemetine, (+/-)-, but lacks the double bond next to the ethyl substituent.
Metronidazole: Another antiprotozoal agent used in the treatment of amoebiasis, but with a different mechanism of action.
Ornidazole: Similar to metronidazole, used in the treatment of protozoal infections .
Uniqueness
Dehydroisoemetine, (+/-)-, is unique due to its specific structural features and its ability to inhibit protein synthesis in protozoa. This makes it a valuable compound in the treatment of protozoal infections, especially in cases where other treatments may be less effective .
Properties
CAS No. |
66899-87-4 |
---|---|
Molecular Formula |
C29H38N2O4 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(11bS)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25-/m0/s1 |
InChI Key |
XXLZPUYGHQWHRN-DQEYMECFSA-N |
Isomeric SMILES |
CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@H]4C5=CC(=C(C=C5CCN4)OC)OC |
Canonical SMILES |
CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.